Methyl 2-(2,4-dinitrophenoxy)benzoate
Description
Contextual Significance of Diaryl Ethers in Modern Organic Chemistry
The diaryl ether (DE) framework is a prevalent and vital structural motif in the landscape of modern organic chemistry. nih.govresearchgate.net This scaffold, characterized by two aromatic rings linked by an oxygen atom, is not only a key feature in numerous natural products but is also integral to the design of a wide array of synthetic molecules with significant biological and material properties. nih.gov In medicinal chemistry and agrochemical research, diaryl ethers are recognized as a "privileged scaffold" due to their unique physicochemical properties, which include good lipid solubility, metabolic stability, and an ability to penetrate cell membranes. researchgate.netacs.org
These properties have led to the extensive synthesis and evaluation of diaryl ether derivatives for a multitude of applications. They form the core of molecules investigated for anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, fungicidal, and herbicidal activities. nih.govacs.orgresearchgate.net The versatility of the diaryl ether linkage allows for considerable structural modification, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their function for specific biological targets. rsc.org Consequently, the development of efficient synthetic methodologies for constructing the C-O-C diaryl ether bond remains an area of active research, further underscoring the importance of this class of compounds.
Evolution of Research on Dinitrophenoxy Compounds
Research into dinitrophenoxy compounds is fundamentally linked to the development of nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org Historically, aromatic rings were considered resistant to nucleophilic attack due to their inherent electron density. However, the presence of strong electron-withdrawing groups, such as nitro (NO₂) groups, drastically alters this reactivity. When positioned ortho and/or para to a leaving group (like a halogen), nitro groups effectively delocalize the negative charge of the intermediate species, known as a Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. nih.govresearchgate.net
This principle has been the cornerstone for the synthesis of dinitrophenoxy compounds for over a century. Early work established that compounds like 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222) are highly activated substrates that readily react with nucleophiles, including phenoxides, to form dinitrophenyl ethers. semanticscholar.orgacs.org The evolution of this research has seen detailed mechanistic studies clarifying the stepwise addition-elimination pathway and the factors influencing the reaction's rate-determining step. researchgate.netacs.org As synthetic methods became more sophisticated, the focus expanded to explore the applications of the resulting dinitrophenoxy derivatives, leveraging their chemical properties for various scientific purposes, from analytical reagents to precursors for biologically active molecules.
Scope and Research Imperatives for Methyl 2-(2,4-dinitrophenoxy)benzoate Investigations
The specific research interest in this compound stems from the combined structural features of its parent scaffolds. As a member of the diaryl ether family, it is a candidate for investigation into biological activities commonly associated with this class, such as potential herbicidal or antimicrobial properties. The dinitrophenoxy moiety, in particular, is known to be a key pharmacophore in various bioactive molecules.
The primary imperative for investigating this compound is to understand its structure-activity relationships. For example, research into related compounds has explored how modifications to the phenoxy group can influence herbicidal efficacy. Furthermore, the dinitrophenyl group is known to interact with certain biological systems. Studies on similar molecules have focused on their potential to inhibit enzymes like thioredoxin reductase (TrxR), which is involved in cellular redox balance. Inhibition of this enzyme can induce apoptosis (cell death) in tumor cells, making compounds with this capability potential candidates for further study in cancer therapy. While detailed, peer-reviewed studies focusing exclusively on this compound are not widely available in the public domain, its synthesis and characterization are logical steps in the broader exploration of dinitrophenyl ethers as a class of potentially bioactive agents.
Compound Data
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2363-41-9 |
| Molecular Formula | C₁₄H₁₀N₂O₇ |
| Molecular Weight | 318.24 g/mol |
Spectroscopic Data for this compound
| Data Type | Details |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR Spectroscopy | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dinitrophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFXFKKFYBSBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429404 | |
| Record name | methyl 2-(2,4-dinitrophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-41-9 | |
| Record name | methyl 2-(2,4-dinitrophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 2 2,4 Dinitrophenoxy Benzoate
Established Synthetic Routes
The most well-documented and industrially relevant method for synthesizing Methyl 2-(2,4-dinitrophenoxy)benzoate relies on the principles of nucleophilic aromatic substitution. This reaction class is particularly effective due to the presence of strongly electron-withdrawing groups on one of the aromatic rings, which facilitates the addition-elimination mechanism characteristic of SNAr reactions.
Nucleophilic Aromatic Substitution of Activated Aryl Halides with Substituted Salicylates
The synthesis of this compound is typically accomplished through the reaction of an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222), with methyl salicylate (B1505791). chemsrc.com The two nitro groups on the dinitro-halobenzene ring are powerful electron-withdrawing groups, which significantly activate the aromatic ring towards nucleophilic attack. This activation is crucial for the success of the SNAr reaction.
The general mechanism involves the attack of the phenoxide ion of methyl salicylate, generated in situ by a base, on the carbon atom bearing the halogen in the dinitro-halobenzene. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro groups. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.
The choice of the halogen on the activated aryl ring can influence the reaction rate, with fluoride (B91410) often being the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the reaction center.
Optimization of Reaction Conditions: Temperature, Solvent, and Base Effects
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the choice of base.
Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is often determined empirically for a specific set of reactants and solvent. For similar diaryl ether syntheses, temperatures can range from ambient to well over 100°C, particularly when using conventional heating methods. wikipedia.org
Solvent: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are generally preferred as they can effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive. wikipedia.org Studies on related diaryl ether syntheses have shown that DMSO often provides excellent results. organic-chemistry.org
Base: A base is required to deprotonate the hydroxyl group of methyl salicylate to form the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium hydroxide (B78521) (KOH). The strength and solubility of the base can impact the reaction rate and yield. Potassium carbonate is a frequently used base in these reactions, offering a good balance of reactivity and handling characteristics. organic-chemistry.orgresearchgate.net
Interactive Table: Optimization of Reaction Conditions for Diaryl Ether Synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Solvent | Toluene | Acetonitrile (B52724) | DMSO | Higher yield in DMSO |
| Base | NaH | K2CO3 | Cs2CO3 | K2CO3 offers good yield and cost-effectiveness |
| Temperature | Room Temp | 80 °C | 120 °C | Increased temperature generally improves reaction rate |
| Heating | Conventional | Microwave | - | Microwave irradiation can significantly reduce reaction times |
Novel Synthetic Approaches and Analog Development
While the traditional SNAr reaction is a robust method, research into novel synthetic approaches continues to evolve, aiming for improved efficiency, milder reaction conditions, and the development of structurally diverse analogs.
Exploration of Precursor Modifications and Stereocontrol
Modifications to the precursor molecules can be explored to fine-tune the properties of the final product or to investigate structure-activity relationships in analog development. For instance, the introduction of various substituents on either the methyl salicylate or the dinitro-halobenzene precursor can lead to a library of related diaryl ethers.
While this compound itself is achiral, the principles of stereocontrol are highly relevant in the synthesis of more complex diaryl ethers that may possess axial chirality. The synthesis of such chiral diaryl ethers often requires the use of chiral catalysts or auxiliaries to control the atroposelective formation of the C-O bond. acs.orgsnnu.edu.cnnih.govnih.govrsc.org These advanced techniques, while not directly necessary for the synthesis of the title compound, represent the cutting edge of diaryl ether synthesis.
Strategies for Diversification of Aromatic Scaffolds
The diversification of the aromatic scaffolds of this compound analogs can be achieved by employing different substituted phenols and activated aryl halides in the SNAr reaction. This modular approach allows for the systematic variation of the electronic and steric properties of the resulting diaryl ethers.
Alternative synthetic strategies such as the Ullmann condensation can also be employed for the synthesis of diaryl ethers. wikipedia.org The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org While often requiring higher temperatures than SNAr reactions, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of diaryl ethers. organic-chemistry.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. organic-chemistry.orgnih.gov This technique has been successfully applied to the catalyst-free synthesis of diaryl ethers via SNAr reactions in solvents like DMSO. organic-chemistry.org
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques are typically employed, with the specific method chosen based on the physical properties of the compounds and the nature of the impurities.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the product. For compounds similar to this compound, solvents like ethanol (B145695) or mixtures of solvents are often used. youtube.com
Column Chromatography: For more challenging separations or for the purification of non-crystalline products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). The polarity of the eluent is gradually increased to elute compounds with different polarities.
Monitoring Reaction Progress: The progress of the synthesis is typically monitored by thin-layer chromatography (TLC). This allows for the rapid determination of the consumption of starting materials and the formation of the product, helping to establish the optimal reaction time.
Following purification, the identity and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Advanced Chemical Transformations and Mechanistic Investigations of Methyl 2 2,4 Dinitrophenoxy Benzoate
Reductive Modifications of Nitro Aromatic Moieties
The presence of two nitro groups on the phenoxy ring offers a rich field for reductive chemistry, allowing for the synthesis of diamine derivatives or selectively reduced intermediates. The choice of reducing agent and reaction conditions dictates the final product.
The complete reduction of both nitro groups in Methyl 2-(2,4-dinitrophenoxy)benzoate to their corresponding amino functionalities is most commonly achieved through catalytic hydrogenation. This transformation yields Methyl 2-(2,4-diaminophenoxy)benzoate, a key precursor for subsequent cyclization reactions. The process involves the use of a metal catalyst and a hydrogen source, typically gaseous hydrogen (H₂).
A variety of catalyst systems are effective for this type of transformation, with the selection often depending on the desired reaction rate, selectivity, and tolerance to other functional groups. tudelft.nl The ester group in the substrate is generally stable under these hydrogenation conditions. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. tudelft.nl The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The resulting diamines, particularly ortho-phenylenediamines, can be susceptible to air oxidation, sometimes requiring their conversion to more stable salt forms or immediate use in subsequent synthetic steps. nih.gov
| Catalyst System | Hydrogen Source | Typical Solvents | General Conditions | Product |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas (1-4 atm) | Methanol, Ethanol | Room Temperature, 1-18 h | Methyl 2-(2,4-diaminophenoxy)benzoate |
| Raney Ni | H₂ gas (high pressure) | Ethanol | Elevated Temperature and Pressure | Methyl 2-(2,4-diaminophenoxy)benzoate |
| SnCl₂ / HCl | Proton Transfer | Ethanol, Water | Reflux | Methyl 2-(2,4-diaminophenoxy)benzoate |
| Fe / HCl or Acetic Acid | Proton Transfer | Water, Ethanol | Reflux | Methyl 2-(2,4-diaminophenoxy)benzoate |
Achieving the selective reduction of one nitro group while leaving the other intact is a significant synthetic challenge that allows for the creation of differentiated intermediates. The outcome of such a reaction is governed by both steric and electronic factors. In the case of the 2,4-dinitrophenoxy moiety, two mono-amino products are possible: Methyl 2-(2-amino-4-nitrophenoxy)benzoate and Methyl 2-(4-amino-2-nitrophenoxy)benzoate.
Classic methods for regioselective reduction, such as the Zinin reduction using sulfide (B99878) reagents like sodium or ammonium (B1175870) sulfide (Na₂S, (NH₄)₂S) or sodium hydrosulfide (B80085) (NaSH) in an aqueous or alcoholic medium, are often employed. The regioselectivity is influenced by the electronic environment. It has been noted in the literature that for dinitrophenols and their ethers, a nitro group positioned ortho to the hydroxy or alkoxy group is preferentially reduced. This electronic preference is attributed to stabilization effects and potential chelation with the ether oxygen, suggesting that the reduction of the C2-nitro group to form Methyl 2-(2-amino-4-nitrophenoxy)benzoate would be the favored pathway under these conditions.
The ability to generate these mono-amino intermediates is crucial as it opens up alternative reaction pathways. For example, the resulting aminonitro compound can undergo a different set of cyclization or substitution reactions compared to its diamino counterpart, enabling the synthesis of a wider variety of complex molecules.
| Reagent System | Reaction Name | Predicted Major Product | Basis for Selectivity |
|---|---|---|---|
| (NH₄)₂S or NaSH in EtOH/H₂O | Zinin Reduction | Methyl 2-(2-amino-4-nitrophenoxy)benzoate | Electronic directing effect of the ortho-ether group. |
| H₂ (controlled stoichiometry), PtO₂ | Catalytic Hydrogenation | Mixture of isomers and diamine | Difficult to control, often leads to over-reduction. |
| Zn / NH₄Cl | Transfer Hydrogenation | Methyl 2-(4-amino-2-nitrophenoxy)benzoate | Reduction of the less sterically hindered para-nitro group. |
Intramolecular Cyclization Reactions
The diamine derivative produced from the full reduction of this compound is primed for intramolecular cyclization, a key step in the formation of polycyclic heterocyclic scaffolds.
Following the successful reduction of the dinitro compound to Methyl 2-(2,4-diaminophenoxy)benzoate, the resulting product can undergo a spontaneous or thermally-induced intramolecular cyclization. This reaction involves a nucleophilic attack by the amino group at the C2' position of the phenoxy ring onto the electrophilic carbonyl carbon of the methyl ester. This process is an intramolecular nucleophilic acyl substitution, specifically a lactamization, which results in the elimination of a molecule of methanol.
The product of this ring-closure reaction is a tricyclic system, 4-amino-10H-dibenzo[b,f] rsc.orgresearchgate.netoxazepin-11-one. This core structure is of significant interest in medicinal chemistry. researchgate.net The reaction is typically driven to completion by heating the diamine precursor in a high-boiling point solvent, which facilitates the removal of the methanol byproduct. In some cases, mild acid or base catalysis can be employed to accelerate the rate of cyclization.
For the cyclization of Methyl 2-(2,4-diaminophenoxy)benzoate, the primary competition is between the desired intramolecular reaction to form the seven-membered ring and an intermolecular reaction where different molecules react with each other to form oligomers or polymers.
Kinetic Control : The intramolecular cyclization is generally under kinetic control and is highly favored due to the proximity of the reacting functional groups (the 2'-amino group and the ester). This proximity, often described as a high "effective concentration," significantly lowers the entropic barrier for the reaction compared to its intermolecular counterpart. wikipedia.org Performing the reaction under high-dilution conditions further favors the first-order intramolecular pathway over the second-order intermolecular one.
Thermodynamic Control : The thermodynamic product is the most stable species that can be formed. The resulting Dibenz[b,f] rsc.orgresearchgate.netoxazepin-11(10H)-one is a relatively stable, strain-free heterocyclic system. The competing polymer is also a stable amide. To ensure the formation of the desired cyclic product, the reaction is typically run under conditions that favor the kinetically preferred intramolecular pathway, as reverting from the stable polymer back to the monomer for cyclization is often difficult. libretexts.orgwikipedia.org Therefore, short reaction times and lower temperatures, to the extent that they allow the reaction to proceed, would favor the kinetic product. wikipedia.org
Intermolecular Nucleophilic Substitution Reactions Involving the Ether Linkage
The ether bond in this compound is susceptible to cleavage via intermolecular nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the two strongly electron-withdrawing nitro groups, which stabilize the negative charge in the intermediate complex and make the 2,4-dinitrophenoxy group an excellent leaving group.
The reaction proceeds via a well-established two-step addition-elimination mechanism. semanticscholar.orgscribd.com A nucleophile (Nu⁻) attacks the ipso-carbon (C1') of the dinitrophenyl ring, which is the carbon atom directly attached to the ether oxygen. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scribd.com In the subsequent elimination step, the aromaticity is restored by the departure of the leaving group, which is the methyl 2-oxybenzoate (methyl salicylate) anion.
A wide variety of nucleophiles can be employed in this reaction, leading to a diverse range of substituted 2,4-dinitrobenzene derivatives. This transformation effectively cleaves the diaryl ether, functionalizing the dinitrophenyl moiety.
| Nucleophile (Nu⁻) | Reagent Example | Product | Leaving Group |
|---|---|---|---|
| Amine | Aniline (B41778) (C₆H₅NH₂) | N-(2,4-dinitrophenyl)aniline | Methyl Salicylate (B1505791) |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 2,4-Dinitroanisole | Methyl Salicylate |
| Hydroxide (B78521) | Potassium Hydroxide (KOH) | 2,4-Dinitrophenol (B41442) | Methyl Salicylate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2,4-Dinitrophenyl phenyl sulfide | Methyl Salicylate |
| Hydrazine | Hydrazine (N₂H₄) | 2,4-Dinitrophenylhydrazine | Methyl Salicylate |
Aminolysis Reactions: Detailed Kinetic and Mechanistic Studies
The aminolysis of esters, particularly activated ones like this compound and its analogs, serves as a fundamental model for studying nucleophilic acyl transfer reactions. Kinetic and mechanistic investigations reveal a complex interplay of factors including the structure of the attacking amine, solvent properties, and the stability of reaction intermediates.
Influence of Nucleophile Structure, Basicity, and Steric Hindrance
The reactivity and reaction mechanism in the aminolysis of 2,4-dinitrophenyl substituted benzoates are profoundly influenced by the nucleophile's basicity, structure, and steric profile. Studies using a series of primary and secondary amines in aqueous dimethyl sulfoxide (B87167) (DMSO) solutions show that the relationship between the reaction rate and the amine's basicity (pKa) is not linear. nih.gov Instead, Brønsted-type plots for these reactions are biphasic, curving downwards. nih.gov This curvature indicates a change in the rate-determining step (RDS) of the reaction as the basicity of the amine changes. nih.gov
For weakly basic amines, the breakdown of the tetrahedral intermediate is the RDS, whereas for highly basic amines, the formation of the intermediate becomes rate-limiting. nih.gov The center of this curvature, denoted as pKa⁰, represents the point where the rate of intermediate formation equals the rate of its breakdown. For one series of 2,4-dinitrophenyl X-substituted benzoates, the pKa⁰ was found to be 9.2 for primary amines and 9.1 for secondary amines, suggesting the nature of the amine (primary vs. secondary) has little effect on this transition point. nih.gov
The slopes of the linear portions of the Brønsted plot, β1 (high pKa) and β2 (low pKa), provide insight into the transition state structure. Typical values are β1 ≈ 0.3-0.4 and β2 ≈ 0.7-0.8. nih.gov Comparative studies show that primary amines are generally less reactive than isobasic secondary amines. nih.gov Dissection of the reaction into its microscopic rate constants reveals that the smaller rate constant for the formation of the tetrahedral intermediate (k1) is responsible for the lower reactivity of primary amines. nih.gov
Furthermore, steric hindrance can play a significant role. For instance, in comparing the aminolysis of 2,4-dinitrophenyl benzoate (B1203000) with 3,4-dinitrophenyl benzoate, the ortho-nitro group in the 2,4-dinitrophenyl derivative introduces steric hindrance. researchgate.net This steric effect contributes to smaller k1 values (slower formation of the intermediate) compared to the less hindered 3,4-dinitrophenyl analog. researchgate.net
Table 1: Brønsted Parameters for Aminolysis of 2,4-Dinitrophenyl Benzoates| Amine Type | β₁ (High pKₐ) | β₂ (Low pKₐ) | pKₐ⁰ (Curvature Center) | Source |
|---|---|---|---|---|
| Primary Amines | 0.36 | 0.78 | 9.2 | nih.gov |
| Secondary Amines | 0.34 | 0.74 | 9.1 | nih.gov |
Role of Solvent Polarity and Proton Transfer Processes in Reaction Dynamics
The choice of solvent significantly alters the reaction mechanism by affecting the stability of charged intermediates. In protic or polar aprotic solvent mixtures like 80 mol % H₂O/20 mol % DMSO, the aminolysis of 2,4-dinitrophenyl benzoates proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govresearchgate.net The solvent stabilizes this charged intermediate, allowing for its existence.
In contrast, when the reaction is conducted in a less polar, aprotic solvent such as acetonitrile (B52724) (MeCN), the mechanism shifts. nih.govkoreascience.kr The zwitterionic intermediate is significantly destabilized in MeCN, which cannot effectively solvate the charged species. nih.gov This instability forces the reaction to proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously without the formation of a discrete intermediate. nih.govkoreascience.kr This mechanistic shift is supported by kinetic data: the Brønsted-type plot for the aminolysis of a related ester in MeCN is linear, in stark contrast to the curved plot observed in aqueous media. koreascience.kr
Interestingly, while secondary amines are approximately 8 pKa units more basic in MeCN than in water, the second-order rate constants (kₙ) for the aminolysis are only slightly larger in MeCN. nih.gov This demonstrates that amine basicity is not the sole determinant of reactivity; the solvent's ability to stabilize the transition state is also a critical factor. koreascience.kr In the stepwise mechanism, proton transfer processes are crucial for the breakdown of the tetrahedral intermediate, particularly in reactions catalyzed by a second amine molecule. However, in the concerted mechanism favored in aprotic solvents, the role of proton transfer is integrated into the single, rate-determining transition state.
Identification and Stability of Zwitterionic Tetrahedral Intermediates
The primary evidence for the existence of a zwitterionic tetrahedral intermediate (T±) in the aminolysis of 2,4-dinitrophenyl benzoates comes from kinetic studies. nih.govresearchgate.net A linear Brønsted plot suggests a single, unchanging mechanism, whereas the downward-curving biphasic plots observed for these reactions in aqueous solutions are strong evidence for a two-step mechanism involving an intermediate. nih.govrsc.org
The curve signifies a change in the rate-determining step (RDS) from the breakdown of the T± intermediate (k₂, leaving group expulsion) to its formation (k₁, nucleophilic attack) as the amine nucleophile becomes more basic. nih.gov
The stability of this intermediate is paramount. In aqueous solvent systems, hydrogen bonding and polar interactions stabilize the T± intermediate, making the stepwise pathway viable. nih.gov Conversely, the intermediate's stability is greatly diminished in aprotic solvents like acetonitrile, which leads to a shift towards a concerted mechanism where the unstable intermediate is bypassed entirely. nih.gov The relative rates of amine expulsion from the intermediate (k₋₁) versus leaving group expulsion (k₂) determine the RDS at lower amine basicity. The less basic and better nucleofuge the leaving group is (e.g., 2,4-dinitrophenoxide), the larger the k₂/k₋₁ ratio, which influences the position of the pKa⁰. researchgate.net
Acyl Transfer Reactions: Mechanistic Insights and Comparative Studies
Acyl transfer reactions involving this compound can also be explored with other nucleophiles, such as aryloxides, providing comparative mechanistic insights. These studies help to characterize the transition state and understand the electronic effects of substituents on the ester.
Determination of Rate-Determining Steps and Transition State Characterization
In contrast to aminolysis, the acyl transfer reactions of analogous 2,4-dinitrophenyl esters with a series of 4-substituted phenoxides in 20 mol% aqueous DMSO exhibit linear Brønsted and Hammett plots. mdpi.comresearchgate.net This linearity indicates that a single rate-determining step is operative across the entire series of nucleophiles. mdpi.com
The character of the transition state is elucidated through kinetic parameters. For these reactions, large βnuc values of 0.81 to 0.84 are observed. mdpi.comresearchgate.net The magnitude of βnuc reflects the degree of bond formation in the transition state; these high values suggest that the bond between the nucleophile and the carbonyl carbon is extensively formed when the transition state is reached. mdpi.com
Furthermore, the reactions exhibit large negative βacyl values (ranging from -2.24 to -2.50) and large positive Hammett ρ values (ranging from 3.18 to 3.56). mdpi.comresearchgate.net A large negative βacyl value indicates that the nucleophilic attack is the rate-determining step. mdpi.com The large positive ρ value signifies a buildup of negative charge at the reaction center in the transition state, consistent with a mechanism where the rate-determining step is the formation of a tetrahedral intermediate. mdpi.com
Effects of Non-Leaving Group and Activating Substituents on Reactivity
Substituents on the non-leaving group (the benzoyl moiety) can influence reactivity through electronic effects. In the aminolysis of 2,4-dinitrophenyl X-substituted benzoates, Hammett plots show that substrates with electron-donating substituents exhibit a negative deviation from the line. nih.gov This is attributed to the stabilization of the substrate's ground state via resonance interaction between the electron-donating group and the carbonyl function. nih.gov Despite this deviation, the use of the Yukawa-Tsuno equation, which accounts for resonance effects, yields excellent linear correlations, indicating that the reaction mechanism and the rate-determining step remain constant across the series of substituents. nih.gov
Table 2: Kinetic Parameters for Phenolysis of 2,4-Dinitrophenyl Esters| Parameter | Observed Value Range | Interpretation | Source |
|---|---|---|---|
| βnuc | 0.81 - 0.84 | Extensive bond formation in the transition state | mdpi.comresearchgate.net |
| βacyl | -2.24 to -2.50 | Nucleophilic attack is the rate-determining step | mdpi.comresearchgate.net |
| ρ(x) | 3.18 - 3.56 | Significant negative charge buildup at the reaction center in the transition state | mdpi.comresearchgate.net |
Hydrolysis and Transesterification Reactions of the Benzoate Moiety
The benzoate moiety in this compound is susceptible to nucleophilic substitution reactions at the carbonyl carbon, primarily hydrolysis and transesterification. These transformations are fundamental in modifying the compound's structure, leading to the corresponding carboxylic acid or different ester derivatives.
Hydrolysis
The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process involves the nucleophilic attack of a water molecule on the ester's carbonyl group, leading to the formation of 2-(2,4-dinitrophenoxy)benzoic acid and methanol.
Under basic conditions, often referred to as saponification, a hydroxide ion (e.g., from sodium hydroxide) acts as the nucleophile. The reaction is typically carried out by heating the ester in an aqueous solution of the base. chemspider.com The process is effectively irreversible as the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol.
Acid-catalyzed hydrolysis proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is reversible and is typically driven to completion by using a large excess of water. Common conditions involve heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
| Reaction Type | Catalyst/Reagent | Typical Solvent | General Conditions | Products |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent for solubility | Heating under reflux | 2-(2,4-dinitrophenoxy)benzoic acid, Methanol |
| Base-Mediated Hydrolysis (Saponification) | Aqueous strong base (e.g., NaOH, KOH) | Water/Alcohol mixture (e.g., Water/Methanol) | Heating under reflux | 2-(2,4-dinitrophenoxy)benzoic acid (as salt), Methanol |
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with an alcohol (R-OH) to substitute the methyl group, thereby forming a new ester and methanol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide (RO⁻) serves as the nucleophile. masterorganicchemistry.com The reaction is an equilibrium process, and the equilibrium can be shifted toward the products by removing the methanol as it is formed.
Acid-catalyzed transesterification begins with the protonation of the ester's carbonyl group, similar to the mechanism of acid-catalyzed hydrolysis. masterorganicchemistry.com This activation facilitates the nucleophilic attack by the alcohol. The reaction is reversible and its outcome is dictated by the relative concentrations of the reactant alcohol and methanol.
| Reaction Type | Catalyst/Reagent | Reactant | General Conditions | Products |
|---|---|---|---|---|
| Acid-Catalyzed Transesterification | Strong acid (e.g., H₂SO₄) | Alcohol (R-OH), often used as solvent | Heating under reflux | 2-(2,4-dinitrophenoxy)benzoate ester of R-OH, Methanol |
| Base-Catalyzed Transesterification | Alkoxide (e.g., NaOR) | Alcohol (R-OH), often used as solvent | Anhydrous conditions, Heating | 2-(2,4-dinitrophenoxy)benzoate ester of R-OH, Methanol |
Spectroscopic and Crystallographic Elucidation of Methyl 2 2,4 Dinitrophenoxy Benzoate and Its Derivates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H and ¹³C NMR Spectral Assignment and Advanced Interpretation
Direct experimental ¹H and ¹³C NMR data for Methyl 2-(2,4-dinitrophenoxy)benzoate are not extensively reported in the available literature. However, the expected spectral features can be inferred from the known spectra of its precursors, methyl salicylate (B1505791) and 2,4-dinitrofluorobenzene, as well as structurally similar compounds.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and dinitrophenoxy rings, as well as a singlet for the methyl ester protons.
Benzoate Ring Protons: These four protons would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.2 ppm). The proton ortho to the ester group is expected to be the most downfield due to the ester's electron-withdrawing nature.
Dinitrophenoxy Ring Protons: The three protons on the dinitrophenyl ring are expected to be significantly deshielded due to the strong electron-withdrawing effects of the two nitro groups. The proton ortho to the two nitro groups would likely be the most downfield signal, appearing as a doublet. The other two protons would also appear as doublets or a doublet of doublets.
Methyl Protons: The three protons of the methyl ester group would appear as a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The twelve aromatic carbons would appear in the region of δ 110-160 ppm. The carbons attached to the nitro groups and the ether oxygen would be the most deshielded.
Methyl Carbon: The methyl ester carbon would appear as a singlet at a higher field, typically around δ 52 ppm.
The following table provides a predictive summary of the ¹H and ¹³C NMR chemical shifts based on analogous compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoate Ring CH | 7.0 - 8.2 (m) | 120 - 135 |
| Dinitrophenoxy Ring CH | 7.5 - 9.0 (m) | 115 - 145 |
| C=O | - | 165 - 170 |
| O-CH₃ | ~3.9 (s) | ~52 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-NO₂ | - | 140 - 150 |
Multi-dimensional NMR Techniques for Detailed Structural and Conformational Analysis
To unambiguously assign all proton and carbon signals and to gain insight into the three-dimensional structure and conformation of this compound, multi-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons on both aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity between the benzoate and dinitrophenoxy moieties through the ether linkage and for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide information about the spatial proximity of protons. This could be used to determine the preferred conformation of the molecule, particularly the rotational orientation around the ether linkage.
While specific multi-dimensional NMR studies on this compound are not available, the application of these techniques is standard practice in the structural elucidation of complex organic molecules.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₄H₉N₂O₇).
The fragmentation of this molecule in the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), would yield a characteristic pattern of fragment ions. The analysis of these fragments can help to confirm the molecular structure. Predicted fragmentation pathways could include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.
Loss of the methyl ester group (-COOCH₃): This would lead to a fragment ion at [M - 59]⁺.
Cleavage of the ether bond: This could occur on either side of the oxygen atom, leading to fragments corresponding to the methyl salicylate cation and the dinitrophenoxy radical, or vice versa.
Loss of nitro groups (-NO₂): Sequential loss of the two nitro groups would result in fragment ions at [M - 46]⁺ and [M - 92]⁺.
The following table summarizes some of the expected key fragment ions in the mass spectrum of this compound.
| m/z | Proposed Fragment |
| 319 | [M]⁺ (Molecular Ion) |
| 288 | [M - OCH₃]⁺ |
| 260 | [M - COOCH₃]⁺ |
| 273 | [M - NO₂]⁺ |
| 227 | [M - 2NO₂]⁺ |
| 151 | [C₈H₇O₂]⁺ (Methyl salicylate fragment) |
| 168 | [C₆H₃N₂O₄]⁺ (Dinitrophenoxy fragment) |
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique to trace the fate of specific atoms during a chemical reaction or a fragmentation process in mass spectrometry. ckisotopes.comnih.gov For instance, synthesizing this compound with a ¹³C-labeled methyl group in the ester function would allow for the definitive identification of fragments containing this group in the mass spectrum. Similarly, labeling the ether oxygen with ¹⁸O would help to elucidate the mechanisms of fragmentation around the ether linkage. While no specific isotopic labeling studies have been reported for this compound, this methodology remains a valuable tool for detailed mechanistic investigations. ckisotopes.comnih.gov
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group. researchgate.netresearchgate.net
N-O Stretch (Nitro group): Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching of the nitro groups, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
C-O Stretch (Ether and Ester): Bands corresponding to the C-O stretching vibrations of the ether and ester linkages are expected in the region of 1000-1300 cm⁻¹.
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.
Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing the vibrational modes of the molecule, particularly for the symmetric vibrations of the aromatic rings and the nitro groups. dntb.gov.uanih.gov
The following table summarizes the expected major vibrational bands for this compound.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Ester C=O Stretch | 1720 - 1740 (strong) | 1720 - 1740 (weak) |
| Asymmetric NO₂ Stretch | 1530 - 1550 (strong) | 1530 - 1550 (strong) |
| Symmetric NO₂ Stretch | 1340 - 1360 (strong) | 1340 - 1360 (strong) |
| C-O-C Ether Stretch | 1200 - 1250 (strong) | 1200 - 1250 (moderate) |
| Aromatic C=C Stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |
Characterization of Functional Groups and Bond Stretches
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key functional groups include the ester, the nitro groups, the aromatic rings, and the ether linkage.
The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong absorption band in the region of 1720-1740 cm⁻¹, a typical range for aromatic esters. researchgate.net The nitro groups (NO₂) are characterized by two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. The presence of two nitro groups on one of the aromatic rings would likely result in intense absorptions in these regions. Aromatic C=C bond stretching vibrations generally appear as multiple bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ether (Ar-O-Ar) and ester (C-O-C) linkages would result in bands in the 1000-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether/Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
This table presents predicted data based on typical values for the functional groups present in the molecule.
Investigations into Molecular Symmetry and Conformational Isomerism
Conformational analysis involves studying the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. libretexts.org The rotation around the Ar-O and O-Ar bonds of the diaryl ether moiety is a critical factor. The potential energy of the molecule varies with the dihedral angle between the two aromatic rings. Steric hindrance between the ortho-substituents on both rings can significantly influence the preferred conformation, often forcing the rings into a twisted, non-planar arrangement. imperial.ac.ukmdpi.com
Similarly, rotation around the C-C bond connecting the ester group to the benzoate ring and the C-O bond of the ester itself can lead to different orientations of the methoxycarbonyl group relative to the aromatic ring. These rotational barriers are generally low, suggesting that the molecule likely exists as a mixture of conformers in solution at room temperature. Computational studies on related diaryl systems have been used to explore these conformational landscapes and identify the most stable geometries. mdpi.commdpi.com
Single-Crystal X-ray Diffraction Analysis
Determination of Absolute Configuration and Tautomeric Forms
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of absolute configuration is not applicable. The molecule exists in a single, stable constitutional form, and tautomerism is not a relevant consideration for this aromatic ether-ester, as there are no mobile protons that could lead to the formation of tautomeric isomers.
Analysis of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking), and Supramolecular Assembly
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its supramolecular assembly.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are anticipated. The aromatic C-H groups can act as weak donors, interacting with the oxygen atoms of the nitro and ester groups, which are strong acceptors. Studies on similar nitroaromatic compounds have shown that multiple C-H···O interactions often contribute significantly to crystal stability. nih.govresearchgate.net
π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. libretexts.org These interactions occur when the planes of the aromatic rings stack in a parallel or offset fashion. The dinitrophenyl ring, being electron-deficient due to the electron-withdrawing nitro groups, can favorably interact with the more electron-rich benzoate ring of an adjacent molecule. Such nitroarene stacking interactions can be quite strong and are a significant driving force in the crystal packing of many nitroaromatic compounds. researchgate.netresearchgate.netnih.gov In the crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate, an offset π–π interaction was observed with a centroid–centroid distance of 3.729 (2) Å. nih.govresearchgate.net
These interactions collectively guide the molecules to assemble into a specific three-dimensional architecture, such as layered or herringbone patterns, which maximizes packing efficiency and thermodynamic stability.
Conformational Freedom and Dihedral Angle Analysis within the Molecular Structure
In the solid state, a molecule is typically "frozen" in a single, low-energy conformation. The specific conformation of this compound in a crystal would be defined by several key dihedral angles.
The most significant of these is the C-O-C-C dihedral angle, which describes the twist between the planes of the two aromatic rings. In related diaryl ethers and phenoxy benzoates, this angle is rarely 0° or 180° due to steric hindrance, leading to a non-planar molecular structure. For instance, in 2-phenoxyethyl benzoate, the dihedral angle between the benzene (B151609) rings is 75.85 (7)°. nih.govnih.gov In a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate, the aromatic rings adopt a gauche orientation with a C—O—S—C torsion angle of −62.0 (3)°. nih.govresearchgate.net It is highly probable that this compound would also adopt a significantly twisted conformation.
Computational Chemistry and Theoretical Investigations on Methyl 2 2,4 Dinitrophenoxy Benzoate Systems
Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical investigation of Methyl 2-(2,4-dinitrophenoxy)benzoate. DFT methods are widely used due to their balance of computational cost and accuracy in predicting the electronic properties of molecules. These calculations can elucidate the molecule's electronic structure, reaction mechanisms, and spectroscopic properties.
The electronic structure of this compound is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps. nih.gov For this compound, the electronegative oxygen atoms of the nitro groups and the ester group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings are likely to be regions of lower electron density (positive potential).
Table 1: Representative Frontier Molecular Orbital Energies for a Dinitrophenoxy Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. scirp.org This involves locating and characterizing the transition states, which are the high-energy intermediates that connect reactants and products. scirp.org
For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile attacks one of the aromatic rings, quantum mechanical calculations can determine the activation energy by calculating the energy of the transition state. This information is crucial for predicting reaction rates and understanding the factors that influence the reaction's outcome. The calculations can also reveal the geometry of the transition state, providing insights into the steric and electronic effects that govern the reaction.
Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr These predictions are based on the calculated electron density around each nucleus.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be computed. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the calculated and experimental spectra can aid in the structural confirmation of the compound.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic region) | 7.0-9.0 ppm |
| ¹³C NMR Chemical Shift (carbonyl carbon) | ~165 ppm |
| IR Vibrational Frequency (NO₂ stretch) | ~1530 cm⁻¹, ~1350 cm⁻¹ |
| IR Vibrational Frequency (C=O stretch) | ~1730 cm⁻¹ |
Note: These are illustrative values based on typical ranges for the functional groups present in the molecule. Precise values would require specific quantum chemical calculations.
Molecular Modeling and Conformation Space Exploration
Molecular modeling techniques are employed to explore the conformational space of this compound. The molecule's flexibility, primarily due to the ether linkage and the ester group, allows it to adopt various three-dimensional shapes or conformations. Identifying the most stable conformation (the one with the lowest energy) is essential, as it often corresponds to the molecule's geometry in its ground state.
Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling
Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools used to predict the properties and reactivity of molecules based on their structural and electronic features. aidic.it The development of such models for this compound and related compounds can facilitate the prediction of their physicochemical properties and biological activities without the need for extensive experimental testing.
The foundation of QSPR/QSRR modeling is the calculation of molecular descriptors. These are numerical values that encode information about the molecule's structure and properties. For this compound, these descriptors can be derived from the quantum mechanical calculations discussed earlier.
Electronic Descriptors: These include parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. mdpi.com These descriptors quantify the electronic aspects of the molecule that influence its reactivity and interactions with other molecules.
Steric Descriptors: These parameters describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific conformational angles. These are crucial for understanding how the molecule's geometry affects its properties.
Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a mathematical model that correlates these descriptors with a specific property or reactivity measurement.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Predictive Models for Reaction Rates, Selectivity, and Stability
In the realm of computational chemistry, predictive models serve as powerful tools to forecast the behavior of chemical systems, offering insights into reaction kinetics, regioselectivity, and molecular stability without the need for extensive empirical investigation. For a compound such as this compound, where specific experimental data may be limited, theoretical models built upon the principles of quantum mechanics and statistical analysis are invaluable. These models leverage the structural and electronic properties of the molecule to predict its reactivity and persistence under various conditions.
The application of such models to this compound would typically involve methodologies like Density Functional Theory (DFT) for mechanistic pathway elucidation and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models for correlating molecular descriptors with macroscopic properties. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles governing its behavior can be inferred from studies on structurally analogous compounds, such as other diaryl ethers, nitroaromatic compounds, and substituted benzoates.
Predictive Models for Reaction Rates
The reaction rates of molecules like this compound are fundamentally governed by the energy barriers of their reaction pathways. A primary reaction of interest for this class of compounds is nucleophilic aromatic substitution (SNAr), which is crucial for both its synthesis and potential degradation pathways. Computational models can predict the rates of such reactions by calculating the activation energies (ΔG‡) of the transition states.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reaction rates. For SNAr reactions, key molecular descriptors often include:
Electronic Parameters: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical descriptor, as a lower ELUMO indicates greater susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the two nitro groups in this compound significantly lowers its ELUMO, suggesting a high reactivity towards nucleophiles. Other electronic descriptors include molecular electrostatic potential (ESP) and specific atomic charges. rsc.org
Hydrophobicity Parameters: The partition coefficient (logP) can influence reaction rates in multiphase systems by affecting the concentration of the compound at the reaction interface.
Steric Parameters: Steric hindrance around the reaction center can significantly impact the approach of a nucleophile, thereby affecting the reaction rate.
A multivariate linear regression model has been developed to predict the relative rates of SNAr reactions based on descriptors that can be calculated computationally. rsc.org A robust linear relationship was found between the experimental free energies of activation and three key descriptors: the electron affinity (EA) of the electrophile, the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of the average ESP values for the atoms at the ortho and para positions relative to the reaction center. rsc.org
| Descriptor | Description | Predicted Influence on Reaction Rate of this compound |
|---|---|---|
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Higher EA, due to nitro groups, correlates with a faster reaction rate. |
| Molecular Electrostatic Potential (ESP) | The potential energy of a positive test charge at a particular location near a molecule. | A more positive ESP at the substitution site increases the rate of nucleophilic attack. |
| LUMO Energy (ELUMO) | The energy of the lowest unoccupied molecular orbital. | Lower ELUMO energy facilitates acceptance of electrons from a nucleophile, increasing the reaction rate. |
Density Functional Theory (DFT) Calculations:
DFT can be employed to model the entire reaction coordinate for a given transformation, such as the hydrolysis of the ester group or the cleavage of the ether linkage. By locating the transition state structures and calculating their energies relative to the reactants, the activation energy can be determined. For instance, a computational study on the gas-phase SNAr of 2,4-dinitrodiphenylether with dimethylamine (B145610) utilized methods like B3LYP/6-31G* to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the reactants and transition states. ijisrt.com Such calculations can provide quantitative predictions of reaction rate constants via transition state theory.
Predictive Models for Selectivity
Selectivity in chemical reactions involving this compound can refer to several outcomes, including regioselectivity of nucleophilic attack or the chemoselectivity of reactions at the ester versus the ether functionality.
Regioselectivity: The 2,4-dinitrophenoxy group has multiple sites susceptible to nucleophilic attack. Computational models can predict the most likely site of attack by comparing the activation energies for the formation of different intermediates or transition states. The site leading to the most stable intermediate (the Meisenheimer complex in SNAr reactions) via the lowest energy barrier is the predicted major product. For dinitro-substituted aromatic compounds, computational studies have shown that the regioselectivity can be accurately predicted by analyzing the stability of possible transition states. researchgate.net
Chemoselectivity: The molecule possesses two primary reactive functional groups: the methyl ester and the diaryl ether. Predictive models can determine which group is more likely to react under specific conditions. For example, by calculating the activation energies for ester hydrolysis versus ether cleavage, one can predict the outcome of a reaction with a nucleophile like hydroxide (B78521). Theoretical studies on methyl benzoate (B1203000) derivatives have shown that the presence of electron-withdrawing groups, such as the nitro groups in the phenoxy ring, can influence the reactivity of the ester group. researchgate.netresearchgate.net
| Type of Selectivity | Computational Approach | Predicted Outcome for this compound |
|---|---|---|
| Regioselectivity (SNAr) | Comparison of transition state energies for attack at different positions on the dinitrophenyl ring. | Attack is favored at the carbon atom bearing the leaving group (phenoxybenzoate). |
| Chemoselectivity | Calculation of activation barriers for competing reaction pathways (e.g., ester hydrolysis vs. ether cleavage). | Dependent on reaction conditions; models can predict the favored pathway. |
Predictive Models for Stability
The stability of this compound, particularly its thermal stability, is a critical parameter for safe handling and storage. The presence of nitro groups often imparts energetic properties to molecules.
Quantitative Structure-Property Relationship (QSPR) Models:
QSPR models are widely used to predict the thermal stability of nitroaromatic compounds. nih.govresearchgate.net These models correlate molecular descriptors with properties like decomposition temperature or enthalpy of decomposition. Key descriptors in these models often include:
Quantum Chemical Descriptors: Parameters such as the HOMO-LUMO gap, Mulliken charges, and bond dissociation energies are frequently employed. A smaller HOMO-LUMO gap can indicate lower stability.
Topological and Constitutional Descriptors: These describe the molecular structure in terms of atom connectivity, size, and shape.
For nitroaromatic compounds, QSPR models have been successfully developed using descriptors calculated at both semi-empirical (AM1) and DFT levels of theory, achieving high correlation coefficients (R² > 0.98) with experimental decomposition enthalpies. nih.gov This indicates that such models could be reliably applied to estimate the thermal stability of this compound.
Hydrolytic Stability:
The stability of the ester linkage towards hydrolysis can also be predicted. Studies on methyl benzoate and its derivatives have shown that the rate of hydrolysis is influenced by the electronic nature of substituents on the aromatic ring. nih.gov While the dinitrophenoxy group is not directly attached to the benzoate ring, its electron-withdrawing nature can have a through-space effect on the electron density at the ester's carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack by water or other nucleophiles. Theoretical calculations of the activation energy for the hydrolysis reaction can provide a quantitative measure of its stability. nih.gov
| Property | Key Descriptors | Modeling Approach |
|---|---|---|
| Thermal Stability | Decomposition enthalpy, HOMO-LUMO gap, bond dissociation energies. | QSPR, DFT |
| Hydrolytic Stability | Activation energy for hydrolysis, atomic charges on the carbonyl carbon. | DFT, QSAR |
Mechanistic Organic Chemistry: In Depth Kinetic Studies of Methyl 2 2,4 Dinitrophenoxy Benzoate Reactions
Determination of Reaction Orders and Specific Rate Constants
The first step in the kinetic analysis of a reaction involving Methyl 2-(2,4-dinitrophenoxy)benzoate, for instance, its hydrolysis or aminolysis, is the determination of the reaction order with respect to each reactant. The reaction order defines how the rate of the reaction is influenced by the concentration of each reactant. This is experimentally determined by systematically varying the concentration of one reactant while keeping the others in excess and observing the effect on the initial reaction rate.
Consider the hydrolysis of this compound:
This compound + H₂O → 2-(2,4-dinitrophenoxy)benzoic acid + Methanol (B129727)
To determine the reaction order, a series of experiments would be conducted. The concentration of this compound would be varied while the concentration of water (in a mixed solvent system) or a catalyst (like a hydroxide (B78521) ion) is kept constant. The initial rate of the reaction is then measured for each concentration.
The rate law for this reaction can be expressed as:
Rate = k[this compound]ᵃ[Nucleophile]ᵇ
where 'k' is the specific rate constant, and 'a' and 'b' are the reaction orders with respect to this compound and the nucleophile (e.g., OH⁻), respectively.
The following interactive table illustrates hypothetical data for the determination of reaction orders for the reaction of this compound with a nucleophile.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
Analysis of Activation Parameters (Enthalpy, Entropy, and Gibbs Free Energy of Activation)
Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of a reaction. These parameters are determined by studying the effect of temperature on the specific rate constant, k.
The relationship between the rate constant and temperature is described by the Arrhenius equation, and from this, the Eyring equation can be used to calculate the activation parameters.
k = (kₑT/h)e^(-ΔG‡/RT)
where:
kₑ is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
By measuring the rate constant at different temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed. The slope and intercept of this plot allow for the calculation of ΔH‡ and ΔS‡.
The following table presents hypothetical activation parameters for a reaction of this compound.
| Parameter | Hypothetical Value | Interpretation |
| ΔH‡ (kJ/mol) | 60 | Represents the energy barrier for the reaction. A positive value indicates an endothermic formation of the transition state. |
| ΔS‡ (J/mol·K) | -80 | Reflects the change in disorder from reactants to the transition state. A negative value suggests a more ordered transition state, which is common in bimolecular reactions where two molecules come together. |
| ΔG‡ (kJ/mol) | 84 | The overall free energy barrier to the reaction at a standard temperature (e.g., 298 K). It determines the rate of the reaction. |
A negative entropy of activation would suggest an associative mechanism, where the transition state is more ordered than the reactants, for instance, in a nucleophilic attack on the carbonyl carbon of the ester.
Linear Free Energy Relationships (LFERs): Brønsted-Type Plots and Hammett Correlations
Linear Free Energy Relationships (LFERs) are powerful tools in mechanistic organic chemistry that correlate rate or equilibrium constants for one series of reactions with those for a related series. wikipedia.org For reactions of this compound, Brønsted-type plots and Hammett correlations would be particularly informative.
Brønsted-Type Plots
A Brønsted-type plot relates the logarithm of the rate constant to the pKa of a series of related catalysts or nucleophiles. For the reaction of this compound with a series of substituted pyridines, the relationship is given by:
log(k) = β * pKa + C
The Brønsted coefficient, β, provides information about the degree of bond formation or proton transfer in the transition state. A large β value (close to 1) suggests a late transition state with significant bond formation to the nucleophile. researchgate.net
Below is a hypothetical Brønsted-type plot data for the reaction of this compound with various pyridines.
| Nucleophile (Pyridine) | pKa | log(k) |
| 4-Methoxypyridine | 6.58 | -2.5 |
| 4-Methylpyridine | 6.02 | -3.0 |
| Pyridine | 5.25 | -3.8 |
| 3-Chloropyridine | 2.84 | -5.5 |
A linear plot of this data would yield a β value, which would be indicative of the reaction mechanism.
Hammett Correlations
The Hammett equation is another LFER that relates the rate or equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org It is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ is the substituent constant, which depends on the nature and position of the substituent.
ρ is the reaction constant, which reflects the sensitivity of the reaction to electronic effects of the substituents. wikipedia.org
For a series of reactions of this compound with different substituents on the benzoate (B1203000) ring (though the parent compound is specifically named, this illustrates the principle), a Hammett plot of log(k/k₀) versus σ would be constructed. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge. researchgate.net Nonlinear Hammett plots can suggest a change in the rate-determining step or reaction mechanism as the substituent is varied. researchgate.net
Solvent Isotope Effects and Their Implications for Reaction Mechanisms
The solvent isotope effect (SIE) is a kinetic isotope effect observed when a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O). The ratio of the rate constant in the light solvent (kₗ) to that in the heavy solvent (kₑ) (kₗ/kₑ) can provide valuable information about the mechanism, particularly the role of the solvent and proton transfer in the rate-determining step.
For the hydrolysis of this compound, if a proton transfer from a solvent molecule is involved in the rate-determining step, a primary kinetic isotope effect would be expected, where kₗ/kₑ > 1. This is because the O-D bond is stronger than the O-H bond, and its cleavage is slower.
The following table shows hypothetical solvent isotope effects for the hydrolysis of this compound under different conditions.
| Reaction Condition | k(H₂O) (s⁻¹) | k(D₂O) (s⁻¹) | k(H₂O)/k(D₂O) | Mechanistic Implication |
| Neutral Hydrolysis | 1.0 x 10⁻⁶ | 4.5 x 10⁻⁷ | 2.2 | Proton transfer is likely involved in the rate-determining step. |
| Acid-Catalyzed Hydrolysis | 2.5 x 10⁻⁵ | 5.0 x 10⁻⁵ | 0.5 | Suggests a pre-equilibrium protonation of the substrate (inverse isotope effect). chem-station.com |
These in-depth kinetic studies, from determining fundamental rate laws to probing the subtle energetic and electronic effects on the transition state, are essential for building a complete mechanistic picture of the reactions of this compound.
Advanced Research Applications and Future Directions for Methyl 2 2,4 Dinitrophenoxy Benzoate Derivatives
Role as a Key Building Block in Complex Organic Synthesis
The structural architecture of Methyl 2-(2,4-dinitrophenoxy)benzoate makes it a versatile intermediate in the synthesis of more complex molecular targets. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where methyl salicylate (B1505791) reacts with an activated aryl halide such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). chemsrc.com The resulting compound serves as a scaffold that can be chemically modified at several positions, including the ester group and the nitro functionalities.
While not a pharmaceutical agent itself, this compound is a valuable precursor for creating advanced pharmaceutical intermediates. q100lifesciences.comshreemlifesciences.com Benzoate (B1203000) derivatives are widely studied in medicinal chemistry and are core components of numerous therapeutic agents. researchgate.net The ester group of this compound can be hydrolyzed to a carboxylic acid, providing a reactive "handle" for amide bond formation or other functional group transformations common in drug synthesis.
Furthermore, the dinitrophenyl group can be chemically reduced to the corresponding diamino derivative, 2-(2,4-diaminophenoxy)benzoic acid. This transformation is significant because the aniline (B41778) and diaminobenzene moieties are important pharmacophores found in a range of bioactive molecules, including antimicrobial and anticancer agents. The ability to generate these complex functionalities from a single, well-defined precursor highlights the compound's utility in drug discovery and development pipelines.
In a similar vein, the compound has potential as a starting material for novel agrochemicals. The dinitrophenol class of compounds has a historical precedent in the agrochemical industry, having been used as herbicides and fungicides. By modifying the core structure of this compound, researchers can systematically synthesize libraries of new derivatives to be screened for biological activity. Nucleophilic aromatic substitution reactions are important in the synthesis of intermediates for both medicinal chemistry and agrochemistry. nih.gov The ester can be converted to amides or other functional groups, while the nitro groups can be transformed to create a diverse range of potential agrochemical candidates.
Contributions to Fundamental Mechanistic Organic Chemistry
The unique electronic and structural features of this compound make it an ideal substrate for investigating fundamental reaction mechanisms in organic chemistry.
The compound is a classic example of a substrate for Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com However, the presence of strongly electron-withdrawing groups, such as the two nitro groups positioned ortho and para to the ether linkage, depletes the electron density of the dinitrophenyl ring, making it highly susceptible to nucleophilic attack. wikipedia.orgyoutube.com
This reaction proceeds via a two-step addition-elimination mechanism. nih.govresearchgate.net In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govwikipedia.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization. wikipedia.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org Studying the kinetics and intermediates involved in reactions with this substrate provides valuable data for understanding the intricacies of the SNAr mechanism.
Table 1: Key Features of the SNAr Mechanism in Dinitro-Activated Systems
| Feature | Description | Relevance to this compound |
| Substrate Activation | The aromatic ring must be activated by strong electron-withdrawing groups (EWGs). | The two nitro (NO₂) groups provide powerful activation of the phenoxy ring. wikipedia.org |
| EWG Position | EWGs must be positioned ortho and/or para to the leaving group for effective resonance stabilization. | The nitro groups are at the 2- and 4-positions relative to the ether linkage, providing optimal stabilization. wikipedia.orgyoutube.com |
| Mechanism | The reaction follows a two-step addition-elimination pathway. nih.gov | Attack of a nucleophile on the dinitrophenyl ring would proceed via this mechanism. |
| Key Intermediate | A resonance-stabilized carbanion known as a Meisenheimer complex is formed. nih.govwikipedia.org | The negative charge of the intermediate is effectively delocalized by the two nitro groups. |
| Rate-Determining Step | Typically, the formation of the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.com | The high energy associated with the temporary loss of aromaticity makes this step slow. wikipedia.org |
The ester functional group in this compound provides a platform for studying acyl transfer reactions, most commonly ester hydrolysis. nih.gov The alkaline hydrolysis of benzoate esters typically proceeds through a nucleophilic acyl substitution mechanism known as the BAC2 pathway, which involves the addition of a hydroxide (B78521) ion to the carbonyl carbon. nih.gov This leads to the formation of a transient, high-energy tetrahedral intermediate. nih.govresearchgate.net The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding a carboxylate salt.
While in the hydrolysis of the title compound the dinitrophenoxy portion is part of the non-leaving group, studies on analogous structures where the 2,4-dinitrophenoxy group acts as the leaving group (i.e., 2,4-dinitrophenyl esters) are highly informative. Research on the acyl transfer reactions of 2,4-dinitrophenyl esters with various nucleophiles has shown a two-step addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com The electronic properties of the substituents on the acyl group and the nucleophile's strength significantly influence the reaction rates, providing deep insights into the structure and stability of the transition state during acyl transfer. mdpi.com
Table 2: Kinetic Parameters for Acyl Transfer Reactions of Related Dinitrophenyl Esters
| Ester Substrate | Nucleophile | Kinetic Parameter | Value | Mechanism Indication |
| 2,4-Dinitrophenyl Furoate | 4-Substituted Phenoxides | βacyl | -2.24 to -2.50 | Indicates the nucleophilic attack is the rate-determining step. mdpi.com |
| 2,4-Dinitrophenyl Furoate | 4-Substituted Phenoxides | βnuc | 0.81 to 0.84 | Suggests a high degree of C-O bond formation in the transition state. mdpi.com |
| 2,4-Dinitrophenyl Acetate (B1210297) | Hydrazine | N/A | N/A | Proceeds via a concerted mechanism with acyl-oxygen scission. researchgate.net |
Exploration in Materials Science
The application of this compound in materials science is an emerging area with speculative but promising directions. While direct applications have not been extensively reported, the properties of structurally related compounds suggest potential avenues for exploration. For instance, compounds such as ethyl and methyl 2,2-bis(2,4-dinitrophenyl)ethanoates have been utilized in the preparation of photodegradable aqueous inks and tailor's chalk. nih.gov
The dinitrophenyl moiety in this compound imparts specific characteristics that could be valuable for materials science. The high nitrogen and oxygen content, coupled with the aromatic structure, suggests potential as a precursor for energetic materials or high-performance polymers. Furthermore, the conjugated π-electron system and the strong charge-transfer characteristics associated with dinitrophenyl compounds could make its derivatives candidates for use as functional dyes, sensors, or components in nonlinear optical materials. These potential applications remain largely unexplored and represent a fertile ground for future research.
Structural Studies of Nitroaromatic Compounds for Energetic Materials Applications
Nitroaromatic compounds are a cornerstone in the field of energetic materials, primarily due to the energetic properties imparted by the nitro group (-NO2). numberanalytics.com The arrangement and number of nitro groups on an aromatic ring significantly influence the compound's explosive properties, such as detonation velocity and sensitivity. acs.org The crystal structure of these materials is a critical factor, as it governs intermolecular interactions that are linked to the dissociation processes essential for detonation. acs.orgnih.gov
Derivatives of this compound are of interest in this field. The inherent dinitrophenoxy moiety provides a foundational energetic characteristic. Alterations to the benzoate portion of the molecule can be used to tune these properties. For instance, the introduction of additional nitro groups or other energetic functionalities can enhance the explosive performance.
Structural analysis, often through single-crystal X-ray diffraction, is crucial for understanding the relationship between molecular conformation and energetic performance. acs.org Key parameters derived from these studies include crystal density and the torsion angles of the nitro groups relative to the aromatic ring. acs.orgnih.gov These parameters provide insights into the packing efficiency and stability of the crystal lattice. For example, higher crystal densities are often correlated with improved detonation performance. acs.org
Computational chemistry plays a significant role in predicting the properties of new energetic materials. researchgate.netmdpi.com Quantum mechanical studies can be used to calculate properties such as the heat of formation and to explore the intrinsic stability of a molecule. acs.orgnih.gov These theoretical analyses, when combined with experimental data, provide a comprehensive understanding of the structure-property relationships in nitroaromatic explosives. researchgate.netmdpi.com
Table 1: Comparison of Energetic Properties of Nitroaromatic Compounds
| Compound | Crystal Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| TNT | 1.65 | 6900 | 15 |
| TATB | 1.93 | 7350 | >50 |
| HNS | 1.74 | 7000 | 12 |
| NTOM | 1.78 | 7909 | >40 nih.gov |
| NTOF | 1.87 | 7271 | >40 nih.gov |
| NTOA | 1.66 | Not Reported | >40 nih.gov |
Note: Data for NTOM, NTOF, and NTOA are for related methylene-bridged energetic compounds and are included for comparative purposes to illustrate the range of properties achievable in advanced energetic materials. nih.gov
Development of New Functional Materials with Tunable Properties
The development of new functional materials with precisely controlled properties is a significant area of materials science. researchgate.netarcnl.nl The ability to tune material properties without altering the fundamental chemical composition is a key goal. researchgate.net One approach to achieving this is by controlling the level of structural disorder within a material, ranging from a perfectly crystalline to a fully amorphous state. researchgate.netarcnl.nl
Derivatives of this compound can serve as building blocks for such functional materials. The aromatic and polar nature of the molecule allows for a variety of intermolecular interactions, which can be exploited to control the self-assembly and resulting morphology of the material. By modifying the substituents on the aromatic rings, it is possible to influence properties such as electronic conductivity, optical absorption, and chemical reactivity. rsc.org
For example, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, thereby tuning its optical and electronic properties. rsc.org This principle is utilized in the design of organic semiconductors and other optoelectronic materials. rsc.org The ability to control the arrangement of molecules in the solid state, and thus the bulk properties of the material, is crucial for these applications. acs.org
The synthesis of polymers incorporating the this compound moiety is another avenue for creating new functional materials. The properties of the resulting polymer can be tuned by controlling the monomer structure, polymer chain length, and the degree of cross-linking. Such materials could find applications in areas ranging from specialty coatings to advanced composites.
Environmental Chemistry: Chemical Degradation and Transformation Studies
The widespread use of nitroaromatic compounds in industry has led to environmental contamination of soil and groundwater. nih.gov These compounds are often resistant to degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov Understanding the environmental fate of compounds like this compound is therefore of great importance.
Investigation of Biodegradation Pathways
Microbial degradation is a key process in the natural attenuation of organic pollutants. researchgate.net Bacteria have evolved diverse strategies to break down nitroaromatic compounds. nih.govcswab.org These pathways often involve the reduction of the nitro group to an amino group, followed by ring cleavage. nih.gov
The biodegradation of the 2,4-dinitrophenoxy moiety of this compound is likely to proceed through pathways similar to those established for 2,4-dinitrophenol (B41442) (DNP). hibiscuspublisher.com Several bacterial strains have been identified that can utilize DNP as a source of carbon and nitrogen. hibiscuspublisher.com The initial step in the aerobic degradation of DNP often involves the reduction of one of the nitro groups to form 2-amino-4-nitrophenol (B125904) or 4-amino-2-nitrophenol. hibiscuspublisher.com Subsequent enzymatic reactions lead to the removal of the remaining nitro group and cleavage of the aromatic ring. hibiscuspublisher.comresearchgate.net
The benzoate portion of the molecule is also susceptible to microbial degradation. The aerobic degradation of benzoate typically proceeds through the formation of catechol, which is then subject to ring cleavage. ethz.chnih.gov The complete mineralization of this compound would require the concerted action of enzymes capable of degrading both the dinitrophenoxy and benzoate moieties.
Table 2: Key Enzymes in the Biodegradation of Nitroaromatic Compounds
| Enzyme | Function | Substrate(s) |
| Nitroreductase | Reduction of nitro groups to amino groups | Nitroaromatic compounds |
| Monooxygenase | Incorporation of one oxygen atom, leading to nitro group removal | Nitrophenols |
| Dioxygenase | Incorporation of two hydroxyl groups, leading to ring cleavage | Aromatic compounds |
| Benzoate-CoA ligase | Activation of benzoate for further degradation | Benzoate |
Photochemical and Chemical Stability Studies
The stability of a chemical compound in the environment is influenced by its susceptibility to photochemical and chemical degradation processes. mdpi.com Nitroaromatic compounds can undergo photochemical reactions when exposed to sunlight, which can lead to their transformation into other products. researchgate.net
The photochemical stability of this compound will depend on its ability to absorb UV radiation and the efficiency of the subsequent photochemical processes. The presence of the nitro groups and the aromatic rings suggests that the compound will absorb in the UV region of the electromagnetic spectrum. This absorption of energy can lead to the excitation of the molecule and initiate chemical reactions, such as the cleavage of the ether linkage or the transformation of the nitro groups.
The chemical stability of the ester linkage in this compound is also an important consideration. Esters can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol. In this case, hydrolysis would result in the formation of 2-(2,4-dinitrophenoxy)benzoic acid and methanol (B129727). The rate of this hydrolysis reaction will be influenced by factors such as pH and temperature.
Future Research Perspectives and Emerging Interdisciplinary Areas
The study of this compound and its derivatives offers numerous opportunities for future research at the intersection of chemistry, materials science, and environmental science.
In the area of energetic materials, the synthesis and characterization of new derivatives with enhanced performance and reduced sensitivity will continue to be a focus. purdue.edu Combining computational modeling with experimental studies will be crucial for the rational design of next-generation energetic materials. researchgate.netmdpi.com
The development of functional materials based on these compounds is a promising area for exploration. Research into controlling the self-assembly of these molecules to create materials with tailored optical, electronic, and mechanical properties could lead to new applications in areas such as sensors, electronics, and catalysis.
From an environmental perspective, further research is needed to fully elucidate the biodegradation pathways of this compound and its transformation products. cswab.org This knowledge is essential for assessing the environmental risks associated with these compounds and for developing effective bioremediation strategies. researchgate.net
Emerging interdisciplinary areas include the use of nitroaromatic compounds in medicine. The ability of nitroaromatic compounds to be selectively activated under hypoxic (low oxygen) conditions has led to their investigation as prodrugs for cancer therapy and as probes for imaging hypoxic tumors. mdpi.comnih.gov While this is an area of active research for nitroaromatics in general, the specific application of this compound derivatives in this context remains to be explored.
Q & A
Q. What are the optimal laboratory conditions for synthesizing Methyl 2-(2,4-dinitrophenoxy)benzoate?
- Methodological Answer : A standard approach involves esterification via acid-catalyzed nucleophilic aromatic substitution. Dissolve 2-hydroxybenzoic acid derivatives in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours). After quenching in ice water, isolate the product via filtration and recrystallize from ethanol. Adjust stoichiometry based on the reactivity of the nitro-substituted phenol (e.g., 2,4-dinitrophenol) to improve yield. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
Q. Table 1. Example Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | H₂SO₄ (1–2% v/v) |
| Reaction Temperature | Reflux (~65°C) |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (ethanol) |
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify ester formation (δ ~3.9 ppm for methyl ester protons) and aromatic proton patterns. FT-IR confirms ester C=O stretching (~1720 cm⁻¹) and nitro group vibrations (~1520, 1340 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (if volatile enough) to assess purity (>95% ideal).
- Elemental Analysis : Compare experimental C/H/N/O percentages to theoretical values (C: 52.86%, H: 3.17%, N: 8.80%, O: 35.17%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately. Avoid release into the environment due to nitro group toxicity .
- Storage : Keep in sealed containers in a dry, ventilated area away from ignition sources.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in acetone or DCM at 4°C.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Use SHELXL for small-molecule refinement. Analyze bond lengths (e.g., C-O ester ~1.34 Å) and torsion angles to confirm steric effects from nitro groups. Compare experimental and calculated density maps to resolve disorder .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- Hypothesis Testing : If nitro group reduction occurs, characterize byproducts via LC-MS or -NMR.
- Kinetic Studies : Vary reaction temperature (40–80°C) to assess activation energy for competing pathways (e.g., esterification vs. nitrophenol decomposition).
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare transition-state energies for possible side reactions (e.g., nitro → amine reduction under acidic conditions) .
Q. How can this compound be functionalized for biological activity studies?
- Methodological Answer :
- Derivatization : React the ester with hydrazine to form hydrazide intermediates, then couple with bioactive aldehydes (e.g., substituted benzaldehydes) via Schiff base formation.
- Bioassay Design : Screen derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase) using kinetic UV-Vis assays.
- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Source Comparison : Cross-check with high-purity commercial samples (if available) or replicate synthesis using literature protocols.
- Solvent Effects : Note that NMR chemical shifts (e.g., DMSO vs. CDCl₃) and IR bands vary with solvent polarity.
- Crystallographic Validation : Use single-crystal XRD to resolve conflicting structural assignments (e.g., nitro group orientation) .
Key Physicochemical Properties
Q. Table 2. Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₇ | |
| Molecular Weight | 318.25 g/mol | |
| CAS Number | 2363-41-9 | |
| Melting Point | ~120–125°C (dec.) | [Synthesis] |
| XLogP3 | ~2.5 (estimated) | [Predicted] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
